N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as MP-10, is a novel small molecule that has gained attention in recent years due to its potential applications in scientific research. MP-10 is a selective inhibitor of the protein-protein interaction between two key proteins involved in cancer progression, making it a promising candidate for cancer therapy. In
Mechanism of Action
N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This interaction stabilizes p53 and promotes its nuclear localization, leading to the activation of downstream target genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its specificity for the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Another limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
For N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide research include improving its potency and selectivity, developing more efficient synthesis methods, and exploring its potential applications in combination therapy with other cancer drugs. N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide can also be used as a tool to study the p53 pathway and its role in cancer progression.
Scientific Research Applications
N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the interaction between two key proteins, MDM2 and p53, which are involved in the regulation of cell growth and apoptosis. This inhibition leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis of cancer cells. N-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy for cancer treatment.
properties
IUPAC Name |
N-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14-6-5-10(13-14)12-11(16)9-3-7-15(8-4-9)19(2,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYMZEALVWRXLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.